4-甲氧基-3-(2-甲氧基-乙氧基)-苯甲醛

描述

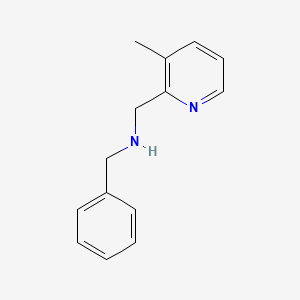

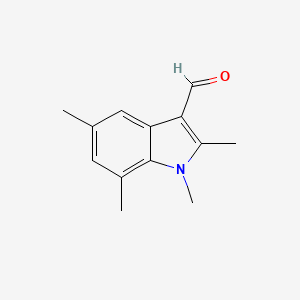

The compound 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde is a chemically modified benzaldehyde derivative. Benzaldehyde derivatives are known for their applications in various fields, including flavor chemistry, pharmaceuticals, and materials science. The presence of methoxy groups and an ethoxy group in the compound suggests potential for unique physical, chemical, and optical properties.

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the regioselective protection of hydroxyl groups on a dihydroxy-benzaldehyde precursor has been demonstrated, which is a crucial step in the synthesis of complex benzaldehyde derivatives . Additionally, the synthesis of heterotelechelic poly(ethylene glycol) derivatives with benzaldehyde end groups involves ring-opening polymerization initiated by a benzyl alkoxide, which could be adapted for the synthesis of 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 3-(4-Methoxy-benzylidene)-isothiochroman-4-one, was determined using X-ray crystallography, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . Similarly, the structure of 4-(4-methoxyphenoxy)benzaldehyde was elucidated, showing a significant dihedral angle between the benzene rings and the presence of weak intermolecular interactions .

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in various chemical reactions. The reactivity of the aldehyde group allows for the formation of imine linkages, which can be used to conjugate various ligands . Additionally, the methoxy groups may influence the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The presence of methoxy and ethoxy groups can affect the compound's solubility, boiling point, and density. Spectroscopic studies provide insights into the vibrational and electronic properties of these compounds, as seen in the analysis of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde . The nonlinear optical properties of benzaldehyde derivatives have also been investigated, indicating potential applications in materials science .

科学研究应用

微波和传统溶剂热合成

一项研究比较了涉及甲氧基-苯甲醛衍生物的 Co(II) 配合物的微波和传统溶剂热合成,突出了微波加热在晶体质量和合成时间方面的效率。该研究探索了结构、磁性和电喷雾电离质谱 (ESI-MS) 的发现,揭示了在设计具有特定磁性的新簇结构方面的潜在应用 (Zhang 等人,2013)。

导电聚合物的合成和表征

另一项研究重点关注用于生产导电原始聚氮甲亚胺的双醛单体的合成。本研究合成了各种醛单体,包括甲氧基-苯甲醛的衍生物,并通过各种光谱和物理技术对所得聚合物进行了表征。这些聚合物的导电特性表明它们在电子学和材料科学中的应用 (Hafeez 等人,2019)。

氧化动力学和机理

苯并咪唑鎓氟铬酸盐在乙酸水溶液中氧化甲氧基苯甲醛的氧化动力学研究提供了对反应机理和相应羧酸形成的见解。本研究对理解甲氧基-苯甲醛衍生物在各种工业和环境过程中的化学行为具有重要意义 (Malik 等人,2016)。

光谱和结构分析

另一个重要的应用涉及合成具有苯乙烯取代基(包括甲氧基-苯甲醛衍生物)的铝和锌喹啉酸盐,以研究其光谱、热和光学性质。这些配合物表现出增强的热稳定性和溶解性,使其适用于光电器件和光致发光 (Barberis & Mikroyannidis,2006)。

属性

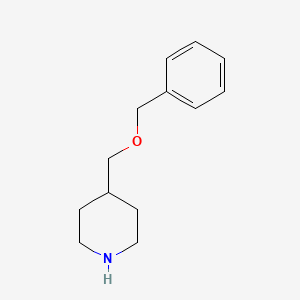

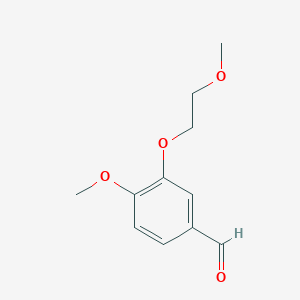

IUPAC Name |

4-methoxy-3-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-9(8-12)3-4-10(11)14-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRITOOPJGZGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424469 | |

| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

CAS RN |

116168-89-9 | |

| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)